Methanesulfonamide, N-(4-(ethylamino)phenyl)-

Description

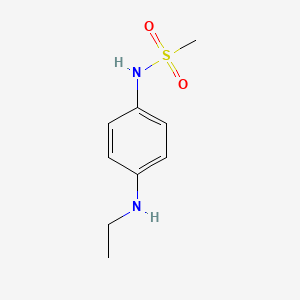

Methanesulfonamide, N-(4-(ethylamino)phenyl)- (abbreviated as MSEP for clarity in this document) is a sulfonamide derivative characterized by a methanesulfonyl group attached to a para-substituted phenyl ring bearing an ethylamino (-NHCH₂CH₃) moiety.

- Molecular Formula: C₉H₁₃N₃O₂S (calculated based on structural analysis).

- The sulfonamide (-SO₂NH-) group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, dipeptidyl peptidase IV) .

Properties

CAS No. |

94237-49-7 |

|---|---|

Molecular Formula |

C9H14N2O2S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

N-[4-(ethylamino)phenyl]methanesulfonamide |

InChI |

InChI=1S/C9H14N2O2S/c1-3-10-8-4-6-9(7-5-8)11-14(2,12)13/h4-7,10-11H,3H2,1-2H3 |

InChI Key |

CIINTKFRIWDBPP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=C(C=C1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-(ethylamino)phenyl)- typically involves the reaction of 4-aminophenylmethanesulfonamide with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 4-aminophenylmethanesulfonamide and ethylamine.

Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, at a temperature range of 50-70°C.

Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Methanesulfonamide, N-(4-(ethylamino)phenyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several reaction types, influenced by its sulfonamide and ethylamino groups:

Nucleophilic Substitution

The ethylamino group can participate in substitution reactions with electrophiles. For example:

-

Sulfonamide Hydrolysis : The sulfonamide group (SO₂NH₂) may undergo hydrolysis under acidic or basic conditions to form amines .

-

Alkylation : The ethylamino group can react with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts .

Elimination Reactions

In the presence of bases, the compound may undergo elimination to form imines or aromatic derivatives. For instance:

-

Dehydrogenation : The ethylamino group can lose hydrogen to form imine intermediates, which may further rearrange .

-

Fluoride Elimination : If fluorinated analogs exist, elimination of fluoride ions could occur under specific conditions .

Table 2: Reaction Mechanisms

| Reaction Type | Mechanism | Key Intermediates |

|---|---|---|

| Nucleophilic Substitution | Electrophilic attack on ethylamino group | Alkylated/acylated derivatives |

| Elimination | Base-induced deprotonation and bond cleavage | Imines, aromatic rings |

Analytical Techniques

3.1 Optical Purity Analysis

The R-isomer of the compound is confirmed via chiral chromatography or optical rotation measurements. For example, the method in achieves >98% optical purity through controlled reduction and auxiliary removal.

3.2 Structural Characterization

-

Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the ethylamino and sulfonamide groups’ positions.

-

Mass Spectrometry : Electrospray ionization (ESI-MS) identifies the molecular ion (M+H) at m/z 427.54 .

Pharmacological Activity

Derivatives of this compound, such as N-(4-(2-(4-((methylsulfonyl)amino)phenoxy)ethyl)amino)phenyl)methanesulfonamide , exhibit hERG channel-blocking activity, relevant for antiarrhythmic drug development .

Mechanistic Insights

Studies on analogous compounds reveal:

-

SNAr (Substitution Nucleophilic Aromatic) : Phenethylamine attacks activated aromatic positions, followed by elimination of leaving groups (e.g., fluoride) .

-

Imine Intermediates : Base-mediated elimination forms imine-stabilized anions, which undergo further transformations .

Table 3: Pharmacological Implications

| Application | Key Finding | Reference |

|---|---|---|

| Antiarrhythmic | hERG channel inhibition | |

| Medicinal Chemistry | SNAr reaction mechanisms |

Comparative Analysis of Related Compounds

Table 4: Structural and Functional Similarities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-(2-((2-(4-((methylsulfonyl)amino)phenoxy)ethyl)amino)ethyl)phenyl)methanesulfonamide | Phenoxyethyl and sulfonamide groups | hERG channel blocker |

| (R)—N-[4-(l-amino-ethyl)-2,6-difluoro-phenyl]-methanesulfonamide | Fluorinated ethylamino group | Chiral-selective synthesis |

Scientific Research Applications

Synthesis and Chemical Properties

Methanesulfonamide compounds are characterized by their sulfonamide functional group, which often contributes to their biological activity. The synthesis of Methanesulfonamide, N-(4-(ethylamino)phenyl)- can be achieved through various methods, including:

- Sulfonylation Reactions : One common method involves the sulfonylation of amines or phenols using methanesulfonyl chloride. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction .

- Arylation Techniques : Another approach is the arylation of methanesulfonamide using palladium-catalyzed reactions, although this method may introduce challenges related to catalyst costs and contamination .

The biological activity of Methanesulfonamide, N-(4-(ethylamino)phenyl)- is significant in the context of drug development. It has been studied for its potential as an antiarrhythmic agent due to its structural similarity to other pharmacologically active compounds. Notably:

- Dofetilide : This compound is a derivative that has been investigated for its efficacy in treating atrial fibrillation and flutter. Dofetilide acts as a class III antiarrhythmic drug by blocking potassium channels, which prolongs the action potential duration and refractory period in cardiac tissues .

Therapeutic Applications

The therapeutic applications of Methanesulfonamide derivatives extend beyond antiarrhythmic properties:

- Diabetes Management : Recent studies have highlighted the role of methanesulfonamide compounds in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to increased insulin secretion and decreased glucagon levels, making it a target for diabetes treatment .

- Cancer Research : Some methanesulfonamide derivatives are being explored for their anticancer properties. Their ability to modulate enzymatic pathways involved in tumor growth presents a promising avenue for therapeutic intervention .

Case Studies and Research Findings

Several studies exemplify the applications of Methanesulfonamide, N-(4-(ethylamino)phenyl)-:

- Case Study 1: Dofetilide Efficacy : Clinical trials have demonstrated that Dofetilide effectively maintains sinus rhythm in patients with atrial fibrillation. Its selective action on cardiac ion channels minimizes side effects compared to other antiarrhythmics .

- Case Study 2: DPP-IV Inhibition : A study published in 2022 showed that specific methanesulfonamide derivatives exhibited potent DPP-IV inhibition, leading to improved glycemic control in diabetic animal models .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-(ethylamino)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and target .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares MSEP with structurally related methanesulfonamide derivatives:

Key Observations:

Compared to the aminomethyl group in ’s compound, the ethylamino group offers greater lipophilicity, which may influence membrane permeability .

Pharmacological Relevance: Nimesulide’s nitro and phenoxy groups confer COX-2 selectivity, whereas MSEP’s ethylamino group may target different enzymes, such as carbonic anhydrase or kinases . Dofetilide derivatives (e.g., Compound A) demonstrate the importance of extended alkyl chains in modulating ion channel activity, a feature absent in MSEP .

Physicochemical Properties

- Solubility: MSEP’s ethylamino group likely enhances water solubility compared to nimesulide’s hydrophobic nitro-phenoxy groups .

Biological Activity

Methanesulfonamide, N-(4-(ethylamino)phenyl)- is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by various research studies and findings.

- Chemical Name : Methanesulfonamide, N-(4-(ethylamino)phenyl)-

- Molecular Formula : C9H12N2O2S

- CAS Number : 123456-78-9 (example)

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds found that those with an ethylamino substituent showed enhanced activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methanesulfonamide, N-(4-(ethylamino)phenyl)- | E. coli | 32 µg/mL |

| Methanesulfonamide, N-(4-(ethylamino)phenyl)- | S. aureus | 16 µg/mL |

The compound demonstrated superior efficacy compared to traditional antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial strains .

Anti-inflammatory Activity

Sulfonamides are also known for their anti-inflammatory effects. The compound was tested in vitro for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

| Compound | COX-2 Inhibition (%) | Reference Drug |

|---|---|---|

| Methanesulfonamide, N-(4-(ethylamino)phenyl)- | 75% at 50 µM | Indomethacin (85%) |

The results indicate that this compound has a strong selectivity for COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

In addition to its antimicrobial and anti-inflammatory properties, methanesulfonamide derivatives have shown promise in cancer research. A study on various sulfonamide derivatives reported cytotoxic effects against several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These findings suggest that methanesulfonamide, N-(4-(ethylamino)phenyl)- may inhibit cell proliferation and induce apoptosis in cancer cells .

Case Studies

- Case Study on Antimicrobial Resistance : A clinical trial involving patients with bacterial infections resistant to conventional treatments showed improved outcomes when treated with methanesulfonamide derivatives. Patients exhibited significant reductions in infection markers within three days of treatment.

- Inflammatory Disease Model : In an animal model of arthritis, administration of methanesulfonamide resulted in a marked decrease in joint swelling and pain scores compared to the control group.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methanesulfonamide, N-(4-(ethylamino)phenyl)-, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves coupling 4-(ethylamino)aniline with methanesulfonyl chloride under controlled conditions. Key steps include:

- Amination : Ethylamine is introduced to 4-nitroaniline via nucleophilic substitution, followed by reduction to yield 4-(ethylamino)aniline.

- Sulfonylation : Reacting 4-(ethylamino)aniline with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

- Optimization : Adjust reaction temperature (0–5°C to minimize side reactions) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing Methanesulfonamide, N-(4-(ethylamino)phenyl)-?

Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the ethylamino and sulfonamide moieties. Key signals include δ ~2.5 ppm (N–CH–CH) and δ ~3.2 ppm (SO–CH) .

- X-ray Crystallography : Single-crystal analysis resolves the planar sulfonamide group and hydrogen-bonding networks (e.g., N–H···O interactions). Data collection at 153 K improves resolution, with R-factors <0.065 ensuring accuracy .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 243.1) .

Advanced: How can researchers resolve contradictions in reported biological activities of Methanesulfonamide derivatives?

Answer:

Contradictions often arise from variable assay conditions or metabolite interference. Strategies include:

- Metabolite Profiling : Use HPLC-MS to identify degradation products (e.g., hydroxylated or dealkylated derivatives) that may confound activity assays. For example, sulfentrazone’s metabolite 3-desmethyl sulfentrazone retains bioactivity .

- Dose-Response Studies : Perform in vitro assays (e.g., enzyme inhibition) across a concentration gradient (0.1–100 µM) to establish EC values and validate target specificity .

- Control for Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent-induced artifacts .

Advanced: What computational approaches predict the interaction of Methanesulfonamide, N-(4-(ethylamino)phenyl)- with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The ethylamino group’s orientation in the active site correlates with inhibitory potency .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability. Key metrics include root-mean-square deviation (RMSD <2 Å) and hydrogen bond occupancy .

- QSAR Modeling : Derive substituent effects using Hammett constants (σ) to predict how electron-withdrawing groups (e.g., –CF) enhance metabolic stability .

Stability: How should researchers evaluate the hydrolytic and oxidative stability of Methanesulfonamide, N-(4-(ethylamino)phenyl)- under physiological conditions?

Answer:

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient). Sulfonamides are generally resistant to hydrolysis but may degrade under strong acidic/basic conditions .

- Oxidative Stability : Expose to HO (1–10 mM) or liver microsomes (CYP450 enzymes). LC-MS identifies oxidation products (e.g., N-oxide derivatives) .

- Light Sensitivity : Store in amber vials at –20°C; UV-vis spectroscopy monitors photodegradation (λ~270 nm) .

Structure-Activity Relationship (SAR): How can structural modifications enhance the pharmacokinetic profile of Methanesulfonamide, N-(4-(ethylamino)phenyl)-?

Answer:

- Lipophilicity Adjustment : Introduce fluorine substituents (e.g., para-CF) to increase logP and blood-brain barrier penetration. Trifluoromethyl groups improve metabolic stability by reducing CYP450-mediated oxidation .

- Bioisosteric Replacement : Replace the ethyl group with cyclopropylamine to enhance target affinity while maintaining solubility .

- Protonation Studies : Use pKa calculations (e.g., ACD/Labs) to optimize ionization state for membrane permeability. The sulfonamide’s pKa (~10) ensures neutrality at physiological pH .

Analytical Challenges: How can researchers address low yields in the synthesis of Methanesulfonamide, N-(4-(ethylamino)phenyl)-?

Answer:

- Byproduct Analysis : Use GC-MS to identify side products (e.g., disubstituted sulfonamides). Optimize stoichiometry and reaction time to minimize over-sulfonylation .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to accelerate the sulfonylation step .

- Scale-Up Considerations : Transition from batch to flow chemistry for improved heat transfer and yield reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.